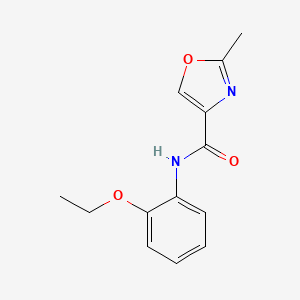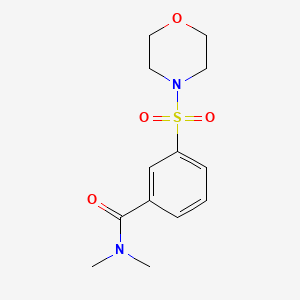![molecular formula C23H24N4O B4463662 1-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-3-(1H-INDOL-3-YL)PROPAN-1-ONE](/img/structure/B4463662.png)
1-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-3-(1H-INDOL-3-YL)PROPAN-1-ONE
Übersicht
Beschreibung
1-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-3-(1H-INDOL-3-YL)PROPAN-1-ONE is a complex organic compound that features both benzodiazole and indole moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-3-(1H-INDOL-3-YL)PROPAN-1-ONE typically involves multi-step organic reactions. One common method involves the initial formation of the benzodiazole and indole rings, followed by their coupling through a piperidine linker. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-3-(1H-INDOL-3-YL)PROPAN-1-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-3-(1H-INDOL-3-YL)PROPAN-1-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-3-(1H-INDOL-3-YL)PROPAN-1-ONE involves its interaction with specific molecular targets and pathways. The benzodiazole and indole moieties can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine dihydrochloride
- 1-[(1H-1,3-benzodiazol-2-yl)methyl]piperidin-4-amine trihydrochloride
Uniqueness
1-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-3-(1H-INDOL-3-YL)PROPAN-1-ONE is unique due to its combination of benzodiazole and indole moieties, which are both known for their significant biological activities. This dual functionality can enhance its potential therapeutic effects and make it a valuable compound for further research.
Eigenschaften
IUPAC Name |
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(1H-indol-3-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c28-22(10-9-17-15-24-19-6-2-1-5-18(17)19)27-13-11-16(12-14-27)23-25-20-7-3-4-8-21(20)26-23/h1-8,15-16,24H,9-14H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKIIQQRIIJINX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)CCC4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-CHLORO-N-[3-(DIMETHYLAMINO)PROPYL]-4-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE](/img/structure/B4463586.png)
![4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-(pentan-3-yl)benzamide](/img/structure/B4463589.png)
![N-(2-Chloro-4-methylphenyl)-4-[6-methyl-2-(morpholin-4-YL)pyrimidin-4-YL]piperazine-1-carboxamide](/img/structure/B4463594.png)
![1-(ethylsulfonyl)-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-3-piperidinecarboxamide](/img/structure/B4463598.png)
![N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B4463607.png)
![3-[3-(3-isopropyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B4463610.png)
![N-[1-(2,4-DIMETHYLPHENYL)PROPYL]-1-(ETHANESULFONYL)PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4463612.png)
![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-5-(2-furyl)-3-isoxazolecarboxamide](/img/structure/B4463614.png)
![4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4463634.png)
![N-ethyl-N-({6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)ethanamine](/img/structure/B4463641.png)


![1-[(4-FLUOROPHENYL)METHYL]-N-METHYL-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4463683.png)
![Ethyl 4-{[2-(5-ethyl-3-methyl-1,2-oxazol-4-YL)pyrrolidine-1-carbonyl]amino}benzoate](/img/structure/B4463693.png)
